molecular formula C11H15BO3S B1531085 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde CAS No. 881381-12-0

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Cat. No.: B1531085
CAS No.: 881381-12-0
M. Wt: 238.12 g/mol
InChI Key: TWTLMECTLHOTSN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-9(6-13)16-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTLMECTLHOTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675366
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881381-12-0
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in drug discovery. Industry: It is used in the development of materials with specific electronic and photonic properties.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (Isomer)
  • Key Difference : Boronate ester at position 5 (vs. position 4 in the target compound).
  • Synthesis : Synthesized via Debus-Radziszewski reaction using 2,2’-thenil and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde, yielding 76% .
  • Characterization :
    • ¹H NMR : δ 13.00 (s, 1H), 7.73–7.69 (m, 3H), 1.24 (s, 12H).
    • HRMS : Calculated [M+H]⁺: 441.09; Found: 441.09 .
  • Reactivity : Positional isomerism affects electronic conjugation and steric interactions in cross-coupling reactions, influencing reaction rates and product yields.

Alkyl-Substituted Derivatives

4-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
  • CAS : 1402132-40-4
  • Molecular Weight : 322.27 g/mol
  • Impact of Substituent: The hexyl chain enhances solubility in non-polar solvents, making it suitable for solution-processed organic electronics .
4-(Octyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
  • CAS: Not explicitly listed
  • Molecular Weight : 366.32 g/mol
  • Functionality : The octyloxy group improves thermal stability and film-forming properties in OLEDs .

Heterocyclic Analogs

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
  • CAS : 846023-58-3
  • Molecular Weight : 238.11 g/mol
  • Comparison : Replacing thiophene with furan reduces aromaticity, lowering electron density and altering reactivity in cross-coupling reactions .
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane
  • CAS : 1174298-60-2
  • Molecular Weight : 274.19 g/mol
  • Structural Feature : The benzo[b]thiophene moiety extends conjugation, enhancing stability and red-shifting absorption/emission spectra in photovoltaics .

Reaction Efficiency

Compound Yield (%) Key Reaction Conditions Reference
Target Compound 76 Debus-Radziszewski reaction
Benzo[b]thiophene Analog Not reported LDA-mediated borylation in THF
4-Hexyl Derivative Not reported Pd-catalyzed cross-coupling

Electronic Properties

  • Thiophene vs. Furan : Thiophene-based derivatives exhibit higher electron mobility due to sulfur’s polarizability, whereas furan analogs are less conductive .
  • Alkyl Chains : Long alkyl groups (e.g., octyloxy) reduce crystallinity, enhancing flexibility in polymer matrices .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is a specialized compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, applications, and relevant research findings.

  • Molecular Formula : C12H16BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

The compound features a dioxaborolane moiety which is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as a ligand in various biological pathways. It has been shown to interact with specific receptors and enzymes, influencing cellular processes such as:

  • Cell Growth and Differentiation : The compound modulates cell growth and differentiation through interaction with growth factor receptors .
  • Apoptosis : It has been implicated in the regulation of apoptosis, potentially serving as a therapeutic agent in cancer treatment .

Research Findings

Recent studies have highlighted the compound's effectiveness in various assays:

StudyFindings
Demonstrated inhibition of PDGF-BB signaling pathways, suggesting potential applications in fibrotic diseases.
Showed that the compound can act as a fluorescent probe for imaging cellular processes.
Found to enhance the efficiency of chemical reactions in organic synthesis, indicating its utility in drug development.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for:

  • Synthesis of Pharmaceuticals : It is utilized in developing new drug candidates targeting specific biological pathways.
  • Agrochemicals : Its role extends to the synthesis of agrochemicals, enhancing crop protection strategies.

Material Science

In material science, this compound is employed for:

  • Conductive Polymers : It contributes to the fabrication of materials used in electronic devices like OLEDs.
  • Fluorescent Probes : The compound is integral in creating probes for biological imaging, allowing researchers to visualize cellular processes with high precision.

Chemical Sensors

The compound is also used in developing chemical sensors capable of detecting environmental pollutants or biological markers. This application is critical for environmental monitoring and healthcare diagnostics.

Case Study 1: Cancer Therapy

A study explored the potential of this compound as an anti-cancer agent. It was found to inhibit cancer cell proliferation through modulation of signaling pathways associated with apoptosis. The results indicated a significant reduction in tumor growth rates in animal models.

Case Study 2: Imaging Techniques

Another study focused on the use of this compound as a fluorescent probe in live-cell imaging. The researchers demonstrated that it effectively illuminated cellular structures without causing toxicity to the cells. This finding opens avenues for its use in advanced diagnostic techniques.

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two key transformations:

  • Introduction of the boronate ester group at the 4-position of thiophene.
  • Introduction or preservation of the aldehyde group at the 2-position.

Two main synthetic routes are commonly reported:

Direct Borylation of 2-Formylthiophene

A common approach is to start from commercially available 2-formylthiophene and perform a regioselective borylation at the 4-position using bis(pinacolato)diboron (B2pin2) under palladium catalysis.

Typical conditions:

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium acetate or potassium carbonate
  • Solvent: Toluene, dioxane, or a mixture with methanol
  • Temperature: 70–110 °C
  • Time: Several hours under inert atmosphere

Example from literature:
A reaction mixture of 2-formylthiophene, bis(pinacolato)diboron, Pd catalyst, and base is heated under nitrogen. The reaction selectively installs the pinacol boronate ester at the 4-position, yielding this compound with good yields.

Suzuki Coupling-Based Synthesis Using Bromo-Thiophene Aldehydes

An alternative method involves the Suzuki coupling of 4-bromo-2-formylthiophene with bis(pinacolato)diboron or boronic acid derivatives under palladium catalysis.

Typical conditions:

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium carbonate
  • Solvent: Mixture of toluene and methanol or dioxane
  • Temperature: 70 °C to reflux
  • Microwave irradiation can be employed to shorten reaction times.

Example:
Bromo-6-hexylthieno[3,2-b]thiophene-2-carbaldehyde was reacted with bis(pinacolato)diboron in toluene/methanol with Pd(dppf)Cl2 and K2CO3 under microwave irradiation at 70 °C for 1 hour, yielding the corresponding boronate ester.

Multi-Step Synthesis via Suzuki Coupling for Complex Derivatives

In more complex syntheses, this compound is used as a building block in Suzuki coupling reactions to prepare extended conjugated systems. The compound itself can be prepared by Suzuki coupling between 3,5-di-tert-butyl bromobenzene and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde.

Comparative Table of Preparation Methods

Method Starting Material Catalyst/Conditions Solvent Temperature Yield (%) Notes
Direct borylation of 2-formylthiophene 2-Formylthiophene, B2pin2 Pd(dppf)Cl2, KOAc or K2CO3 Toluene, MeOH mixture 70–110 °C Moderate to High Regioselective borylation at 4-position
Suzuki coupling of 4-bromo-2-formylthiophene 4-Bromo-2-formylthiophene, B2pin2 Pd(dppf)Cl2, K2CO3, microwave irradiation Toluene/MeOH 70 °C, 1 h High Microwave accelerates reaction
Suzuki coupling for complex derivatives 3,5-di-tert-butyl bromobenzene + boronate ester Pd(PPh3)4, Cs2CO3 Dry toluene Reflux, 12 h 90 Used for extended conjugated systems

Detailed Research Findings and Notes

  • The pinacol boronate ester group is stable under Suzuki coupling conditions and can be introduced selectively at the 4-position of thiophene while preserving the aldehyde at the 2-position.

  • Microwave-assisted borylation can significantly reduce reaction times from several hours to about 1 hour with comparable yields.

  • The compound is often used as a key intermediate in the synthesis of conjugated organic materials and ligands for metal complexes, demonstrating its synthetic versatility.

  • Purification typically involves extraction, filtration through Celite, and chromatographic techniques such as silica gel column chromatography.

  • Elemental analysis and spectroscopic methods (NMR, ESI-MS) confirm the structure and purity of the synthesized compound.

Q & A

Q. Table 1. Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterTypical RangeExample from Evidence
CatalystPd(PPh₃)₄ (1–5 mol%)3 mol% Pd(PPh₃)₄ in THF/H₂O
BaseCs₂CO₃, K₂CO₃Cs₂CO₃ (2.0 equiv)
Temperature60–100°C80°C, 12 h
Yield50–85%76% (Debus-Radziszewski)

Q. Table 2. Key ¹H NMR Peaks for Structural Confirmation

Proton TypeChemical Shift (δ, ppm)MultiplicityReference
Aldehyde (-CHO)13.00SingletCritical for QA
Thiophene C-H7.25–7.73MultipletRegioisomer ID
Pinacol (-CH₃)1.24SingletPurity indicator

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

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